molecular formula C8H7IO3 B2481861 3-Iodo-2-methoxybenzoic acid CAS No. 879498-16-5

3-Iodo-2-methoxybenzoic acid

Cat. No. B2481861
Key on ui cas rn: 879498-16-5
M. Wt: 278.045
InChI Key: ZYJYZPSGUNXBIA-UHFFFAOYSA-N
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Patent
US08912169B2

Procedure details

To a solution of 3-iodo-2-methoxy-benzaldehyde (3.68 g, 14 mmol) in tert-butanol (70 mL) was added 2,3-dimethyl-but-2-ene (7 mL) followed by a solution comprising disodium hydrogen phosphate monohydrate (7.56 g 56 mmol) and sodium chlorite (7.56 g, approx. 66 mmol, technical grade) in water (70 mL). The resulting mixture was stirred for 20 minutes then diluted with ethyl acetate, washed with brine, dried over magnesium sulfate and concentrated. The residual solid was recrystallized from cyclohexane to give the title compound as a white solid.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
7.56 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:10][CH3:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].CC(=C(C)C)C.O.P([O-])([O-])(O)=[O:20].[Na+].[Na+].Cl([O-])=O.[Na+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[I:1][C:2]1[C:3]([O:10][CH3:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]([OH:20])=[O:6] |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
IC=1C(=C(C=O)C=CC1)OC
Name
Quantity
7 mL
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
7.56 g
Type
reactant
Smiles
O.P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
7.56 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC=1C(=C(C(=O)O)C=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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